3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one
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Overview
Description
3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining elements of pyridoquinoline and chromenone, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of a pyridoquinoline derivative with a chromenone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-
- 9-Fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Uniqueness
What sets 3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one apart from similar compounds is its unique combination of pyridoquinoline and chromenone structures. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
CAS No. |
7400-76-2 |
---|---|
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,10-pentaen-2-ylmethyl)-2,3,4a,8a-tetrahydrochromen-4-one |
InChI |
InChI=1S/C22H21NO2/c24-22-17(14-25-20-9-2-1-8-19(20)22)13-18-11-10-16-6-3-5-15-7-4-12-23(18)21(15)16/h1-9,11,17,19-20H,10,12-14H2 |
InChI Key |
QDSIOVIEVKNJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(N2CC=CC3=CC=CC1=C32)CC4COC5C=CC=CC5C4=O |
Origin of Product |
United States |
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